7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine synthesis pathway
7-Chloro-2,3-dihydro-1H-pyrido[2,3-B]oxazine synthesis pathway
An In-depth Technical Guide on the Synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Introduction
The pyrido[2,3-b][1][2]oxazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutic agents, notably in oncology as potent enzyme inhibitors.[3] The specific analogue, 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine, represents a key building block for medicinal chemistry exploration. Its synthesis, while not extensively documented as a standalone procedure in public literature, can be achieved through a logical and robust pathway leveraging established transformations in pyridine chemistry.
This guide provides a comprehensive, technically-grounded pathway for the synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine. We will dissect the strategy from a retrosynthetic perspective, detail the preparation of crucial precursors, and provide a step-by-step protocol for the key cyclization step. The causality behind methodological choices is explained to provide researchers with a framework for both execution and potential optimization.
Part 1: Retrosynthetic Analysis and Strategic Overview
The core challenge in constructing the target molecule lies in the efficient formation of the fused oxazine ring onto a pre-functionalized pyridine core. Our retrosynthetic strategy hinges on disconnecting the oxazine ring to reveal a key ortho-functionalized aminopyridine intermediate.
Caption: Retrosynthetic pathway for the target compound.
The synthesis can be logically divided into three main stages:
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Synthesis of the Starting Material: Securing a supply of 2-Amino-4-chloropyridine.
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Formation of the Key Intermediate: Introduction of a hydroxyl group at the C-3 position of 2-Amino-4-chloropyridine to yield 2-Amino-4-chloro-3-hydroxypyridine (1 ). This is the most critical and challenging transformation.
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Annulation of the Oxazine Ring: A two-step sequence involving O-alkylation with a two-carbon unit followed by an intramolecular cyclization to furnish the final product (3 ).
Part 2: Synthesis of the Key Precursor: 2-Amino-4-chloropyridine
2-Amino-4-chloropyridine is a well-documented and commercially available pyridine derivative that serves as our foundational starting material. For researchers preferring to synthesize it in-house, several scalable methods have been reported. One robust method begins with 2-pyridinecarboxylic acid.[1][2]
Synthetic Scheme: 2-Pyridinecarboxylic Acid → 4-Chloropyridine-2-carbonyl chloride → 4-Chloropyridine-2-carboxamide → 2-Amino-4-chloropyridine
Causality in Experimental Choices:
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Chlorination/Acyl Chloride Formation: Thionyl chloride is a standard and effective reagent for converting carboxylic acids to acyl chlorides.[2]
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Amidation: The use of aqueous ammonia provides a straightforward method to convert the highly reactive acyl chloride into the stable primary amide.
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Hofmann Rearrangement: The Hofmann rearrangement (or a related degradation reaction using reagents like calcium hypochlorite) is a classic and efficient method for converting a primary amide into a primary amine with one fewer carbon atom, directly yielding the desired product.[2]
Experimental Protocol: Synthesis from 2-Pyridinecarboxylic Acid[2]
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Step A: 4-Chloropyridine-2-carbonyl chloride
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To 116 g of thionyl chloride, slowly add 40 g of 2-pyridinecarboxylic acid.
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Add 1 g of N,N-dimethylformamide (DMF) as a catalyst.
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Heat the mixture to reflux for 2-16 hours, monitoring the reaction by TLC until the starting material is consumed.
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After completion, recover the excess thionyl chloride by distillation under reduced pressure to obtain the crude acyl chloride.
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Step B: 4-Chloropyridine-2-carboxamide
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Dissolve the crude 4-chloropyridine-2-carbonyl chloride in 200 mL of 1,4-dioxane.
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Bubble ammonia gas through the solution for 5-16 hours, maintaining the temperature below 30°C.
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Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
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Cool the residue to 0-5°C to precipitate the product. Filter the white solid and dry to yield 4-chloropyridine-2-carboxamide (Typical yield: ~93%).
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Step C: 2-Amino-4-chloropyridine
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Prepare a solution of calcium hypochlorite by dissolving 78 g in 1 L of water.
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Add 35 g of 4-chloropyridine-2-carboxamide in portions to the calcium hypochlorite solution.
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Heat the reaction mixture to 60-80°C until the starting material is consumed.
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Cool the mixture to room temperature and extract with dichloromethane (3 x 200 mL).
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Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
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Recrystallize the crude solid from ethanol to obtain pure 2-Amino-4-chloropyridine as a white solid (Typical yield: ~81%).
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Part 3: Construction of the Pyrido[2,3-b]oxazine Ring System
With the key intermediate, 2-Amino-4-chloro-3-hydroxypyridine (1 ), in hand, the final stage involves building the oxazine ring. This is efficiently accomplished via a two-step sequence: O-alkylation followed by intramolecular cyclization.
Caption: Final two-step ring formation workflow.
Step 1: O-Alkylation to form 2-((2-Amino-4-chloropyridin-3-yl)oxy)ethan-1-ol (2)
Causality in Experimental Choices:
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Reagent Selection: 2-Chloroethanol is an ideal two-carbon electrophile.
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Base and Solvent: A combination of potassium carbonate (K₂CO₃) as a mild base and DMF as a polar aprotic solvent is used. The base is sufficient to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group, ensuring selective O-alkylation. DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the resulting phenoxide.
Step 2: Intramolecular Cyclization to form 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (3)
Causality in Experimental Choices:
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Mitsunobu Reaction: The Mitsunobu reaction is a powerful and reliable method for dehydrative cyclization of amino alcohols.[4] Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) activate the primary alcohol, allowing the proximate amino group to act as an intramolecular nucleophile, displacing the activated hydroxyl group to form the C-N bond and close the oxazine ring under mild conditions.
Experimental Protocol: Ring Annulation
| Step | Reagent | Equivalents | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Amino-4-chloro-3-hydroxypyridine (1 ) | 1.0 | DMF | - | - |
| 2-Chloroethanol | 1.2 | 80 | 12 | ||
| Potassium Carbonate (K₂CO₃) | 2.5 | ||||
| 2 | Intermediate (2 ) | 1.0 | THF | - | - |
| Triphenylphosphine (PPh₃) | 1.5 | 0 to RT | 8 | ||
| Diethyl azodicarboxylate (DEAD) | 1.5 |
Detailed Methodology:
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O-Alkylation:
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To a solution of 2-Amino-4-chloro-3-hydroxypyridine (1 ) (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add 2-chloroethanol (1.2 eq) dropwise to the mixture.
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Heat the reaction to 80°C and stir for 12 hours, monitoring by TLC.
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Upon completion, cool the reaction to room temperature and pour it into ice water.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-((2-amino-4-chloropyridin-3-yl)oxy)ethan-1-ol (2 ).
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Intramolecular Cyclization (Mitsunobu):
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Dissolve the amino alcohol (2 ) (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
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Cool the solution to 0°C in an ice bath.
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Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 5°C.
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Allow the reaction to slowly warm to room temperature and stir for 8 hours.
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Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine (3 ) as the final product.
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Conclusion
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrido[2,3-b]oxazine can be successfully executed through a well-planned, multi-step sequence. The strategy relies on the synthesis of a key ortho-substituted precursor, 2-Amino-4-chloro-3-hydroxypyridine, followed by a robust and high-yielding ring annulation procedure involving O-alkylation and a Mitsunobu cyclization. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to access this valuable chemical scaffold.
References
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Al-Ostoot, F.H., et al. (2022). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Center for Biotechnology Information. [Link]
-
LookChem. preparation methods and uses of 2-amino-4-chloro-pyridine.[Link]
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Semantic Scholar. An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines. (1997). [Link]
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RSC Publishing. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives.[Link]
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